N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CEP-32296, is a small molecule inhibitor that has been studied for its potential use in treating various neurological disorders. This compound has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn can lead to increased levels of brain-derived neurotrophic factor (BDNF) and other neuroprotective molecules.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a number of biochemical and physiological effects. These include increased levels of BDNF, improved cognitive function, and reduced inflammation in the brain. Additionally, this compound has been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is that it has been shown to have a favorable safety profile in preclinical studies. Additionally, this compound has been shown to have good brain penetration, which is important for its potential use in treating neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in humans.
Orientations Futures
There are a number of potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. These include further studies on its mechanism of action, as well as clinical trials to determine its safety and efficacy in humans. Additionally, this compound may be studied for its potential use in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This hydrazone is then reacted with 2-bromoethyl acetate to yield the desired compound.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, this compound has been shown to inhibit the activity of a specific enzyme, which is believed to play a role in the development of these disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-4-18-6-5-10(17-18)14(19)16-11-8-12(20-2)9(15)7-13(11)21-3/h5-8H,4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZQAVWCRXLAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.